

# Nilutamide-Induced Pulmonary Fibrosis: Risk Overview

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## Compound Focus: Nilutamide

CAS No.: 63612-50-0

Cat. No.: S548659

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The following table summarizes key risk and clinical presentation data based on clinical trials and post-marketing surveillance.

| Aspect                 | Details  |
|------------------------|--|
| Reported Incidence     | ~2% in controlled clinical trials; ~1% in some study populations; a Japanese study reported an incidence of <b>17%</b> (8 of 47 patients) [1] [2]. |
| Typical Time of Onset  | Most cases occur within the <b>first 3 months</b> of treatment initiation [1].   |
| Clinical Presentation  | Exertional dyspnea (shortness of breath), cough, chest pain, and fever [1].  |
| Radiographic Findings  | Chest X-rays show <b>interstitial or alveolo-interstitial changes</b> [1].   |
| Physiological Findings | Pulmonary function tests (PFTs) typically reveal a <b>restrictive pattern</b> with decreased diffusing capacity for carbon monoxide (DLco) [1].    |
| Outcome                | Most cases are reversible upon discontinuation of nilutamide, though hospitalizations and rare deaths have been reported post-marketing [1] [2].   |

## Proposed Monitoring and Management Protocol for Research

For preclinical and clinical research settings, establishing a standard operating procedure (SOP) for monitoring pulmonary safety is crucial. The following workflow outlines a comprehensive protocol.



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## Protocol Details

- **Baseline Assessment (Pre-Treatment)**

- **Chest X-ray (CXR):** A routine chest X-ray is recommended prior to initiating **nilutamide** [1].
- **Pulmonary Function Tests (PFTs):** Baseline PFTs, including assessment of diffusing capacity (DLco), should be considered. This provides a critical reference for any future changes [1].
- **Patient Education:** Researchers and clinicians should instruct patients or study participants to report any new or worsening shortness of breath that occurs during treatment [1].

- **Ongoing Monitoring and Action**

- **Vigilance Period:** The highest vigilance should be maintained for the first 3-4 months of therapy [1].
- **Symptom Triggered Action:** If symptoms occur, **nilutamide** should be immediately discontinued until a full evaluation can determine if the symptoms are drug-related [1]. A diagnostic workup typically includes a chest X-ray and PFTs to look for the restrictive pattern and decreased DLco characteristic of this adverse effect [1].

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## Frequently Asked Questions (FAQs)

**Q1: What is the proposed mechanism for nilutamide-induced lung injury?** The pathogenesis is not fully understood. However, current evidence suggests a similarity to nitrofurantoin, another nitroaromatic compound. Both **nilutamide** and nitrofurantoin can be metabolized in the liver and lungs by microsomal NADPH-cytochrome P450 reductase to **nitroanion free-radicals**, which are thought to be responsible for the observed pulmonary and hepatic toxicity [1].

**Q2: How does the pulmonary risk of nilutamide compare to other antiandrogens?** While all antiandrogens may carry some risk, **nilutamide** appears to have a more prominently documented association with ILD in the literature. Analyses of pharmacovigilance databases (like JADER and FAERS) have detected adverse event signals for ILD with bicalutamide and flutamide as well, but the clinical profile and post-marketing reports specifically highlight interstitial pneumonitis as a notable risk for **nilutamide** [3] [4].

**Q3: What was the outcome in the reported clinical cases?** In a case series of eight patients, the outcome was favorable in all after **nilutamide** was stopped. Five patients recovered with drug cessation alone, two required additional corticosteroids due to compromised gas exchange, and one recovered after the dose was simply reduced from 300 mg to 150 mg daily. Recovery was associated with improved pulmonary function and oxygenation [2].

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## References

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